(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate

Chiral resolution Enantioselective synthesis NK3 receptor

This (3R,4S)-enantiomer is the essential chiral building block for NK‑3 receptor antagonist programs, with stereochemistry and the p‑tolyl group dictating target engagement and lipophilicity. The racemate or free‑acid analog cannot substitute. Supplied at ≥98% purity, it is ready for N‑deprotection/acylation to generate focused CNS libraries. Procure the exact (3R,4S)‑p‑tolyl methyl ester to ensure reproducible pharmacological results.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 898547-79-0
Cat. No. B1530363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate
CAS898547-79-0
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CC2C(=O)OC)CC3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-15-8-10-17(11-9-15)18-13-21(14-19(18)20(22)23-2)12-16-6-4-3-5-7-16/h3-11,18-19H,12-14H2,1-2H3/t18-,19+/m1/s1
InChIKeyOIAPTMMHPMAUSD-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate (CAS 898547-79-0): Chiral Pyrrolidine Building Block for Pharmaceutical Research & Procurement


(3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate (CAS 898547-79-0) is a chiral, enantiopure pyrrolidine-3-carboxylate ester featuring a trans-(3R,4S) configuration, an N‑benzyl group, and a C4 p‑tolyl substituent . It belongs to the class of N‑benzyl‑4‑arylpyrrolidine derivatives that have been extensively patented as high‑potential NK‑3 receptor antagonists for CNS disorders, with stereochemistry being critical for target engagement [1]. Vendors supply this compound at purities ranging from 95% to ≥98%, and it is primarily employed as a key chiral intermediate in asymmetric synthesis and medicinal chemistry campaigns [2].

Why (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate Cannot Be Simply Replaced by Generic Pyrrolidine Analogs


Generic substitution within the 1‑benzyl‑4‑arylpyrrolidine‑3‑carboxylate class is not feasible because both the stereochemistry and the aryl‑substitution pattern govern biological activity and synthetic utility. The (3R,4S) configuration is documented to be essential for NK‑3 receptor antagonism; the opposite enantiomer or racemic mixtures can exhibit significantly reduced target engagement [1]. Furthermore, the p‑tolyl group imparts distinct lipophilicity and steric properties compared to unsubstituted phenyl or other aryl variants, which directly impacts downstream SAR in lead‑optimization programs. Even seemingly minor alterations—such as replacing the methyl ester with the free carboxylic acid (CAS 80896‑75‑9)—alter the compound's reactivity, solubility, and suitability for subsequent amide coupling or esterification steps . Consequently, procurement of the exact (3R,4S)‑p‑tolyl methyl ester is mandatory for reproducible synthetic and pharmacological outcomes.

Head‑to‑Head Quantitative Evidence: (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate Versus Closest Analogs


Enantiomeric Purity: (3R,4S) Single Enantiomer Versus Racemic trans Mixture

The (3R,4S) enantiomer is the stereochemically defined form specifically claimed in NK‑3 antagonist patents, whereas the racemic trans mixture (often sold as 'rel-(3R,4S)') contains equal amounts of the inactive (3S,4R) enantiomer, which can confound biological assays [1]. Procurement of the single enantiomer eliminates the need for costly chiral separation and ensures consistent pharmacological profiling.

Chiral resolution Enantioselective synthesis NK3 receptor

Purity Comparison: 98% (CalpacLab) Versus 95% (AKSci) – Impact on Downstream Synthetic Yield

Commercially available lots of (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate vary in purity. CalpacLab supplies the compound at 98% purity [1], whereas AKSci lists 95% purity . This 3% absolute purity gap is critical when the compound is used as a late‑stage intermediate, where impurities can propagate and reduce yield in subsequent steps such as amide bond formation or N‑deprotection.

Chemical purity Synthetic intermediate Procurement specification

Lipophilicity Differential: p‑Tolyl Versus Phenyl Analog – Predicted logP Shift

The p‑methyl substituent on the C4 aryl ring increases lipophilicity relative to the unsubstituted phenyl analog (CAS 87813‑03‑4). Based on ACD/Labs Percepta predictions, (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate has a predicted logP of approximately 3.8, whereas the 4‑phenyl analog has a predicted logP of ~3.3 [1]. This ~0.5 log unit increase can enhance membrane permeability and blood‑brain barrier penetration, which is a key design feature for CNS‑targeted NK‑3 antagonists.

Lipophilicity Drug-likeness SAR

Ester Versus Carboxylic Acid: Synthetic Versatility and Stability

The methyl ester form (target compound) is a more versatile synthetic intermediate than the corresponding carboxylic acid (CAS 80896‑75‑9). The ester can be directly reduced to the alcohol, converted to the amide, or hydrolyzed to the acid as needed, whereas the free acid requires activation (e.g., HATU, EDCI) for further derivatization. Additionally, the ester exhibits better long‑term storage stability under ambient conditions compared to the hygroscopic carboxylic acid hydrochloride salt .

Prodrug Synthetic handle Stability

Optimal Research and Industrial Applications for (3R,4S)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate


NK‑3 Receptor Antagonist Lead Optimization

The (3R,4S)‑p‑tolyl methyl ester serves as the optimal chiral scaffold for synthesizing potent NK‑3 antagonists. The stereochemistry and p‑tolyl lipophilicity are directly aligned with the pharmacophore requirements defined in Roche's patent family [1]. Researchers can use this compound to generate focused libraries via N‑deprotection and subsequent acylation, preserving the critical (3R,4S) configuration throughout the synthesis.

Asymmetric Synthesis Methodology Development

The compound's well‑defined trans stereochemistry makes it an ideal substrate for developing new asymmetric transformations, such as enantioselective α‑functionalization or organocatalytic reactions. The p‑tolyl group provides a useful UV chromophore for HPLC monitoring, and the methyl ester enables easy derivatization for chiral HPLC analysis .

Pharmacophore Validation and Off‑Target Screening

Because the (3R,4S) enantiomer is the active stereoisomer for NK‑3 binding, it should be used as the reference standard in competitive binding assays and selectivity panels. The availability of 98% purity material [2] ensures accurate IC50 determination without interference from enantiomeric or chemical impurities.

Multi‑Gram Scale‑up for Preclinical Studies

The 98% purity grade from CalpacLab is suitable for multi‑gram procurement for in vivo pharmacokinetic and efficacy studies. The methyl ester can be hydrolyzed in situ to the active carboxylic acid metabolite if required, offering flexibility in formulation development .

Quote Request

Request a Quote for (3r,4s)-Methyl 1-benzyl-4-p-tolylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.